molecular formula C18H51O6PSi3 B3244919 Silanol, 1,1,1-triethyl-, 1,1',1''-phosphite CAS No. 1641-50-5

Silanol, 1,1,1-triethyl-, 1,1',1''-phosphite

Cat. No.: B3244919
CAS No.: 1641-50-5
M. Wt: 478.8 g/mol
InChI Key: HEUSQFHNSRMXNR-UHFFFAOYSA-N
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Description

Silanol, 1,1,1-triethyl-, 1,1’,1’'-phosphite: is a chemical compound with the molecular formula C_9H_27O_3PSi_3. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of silanol and phosphite groups, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silanol, 1,1,1-triethyl-, 1,1’,1’'-phosphite typically involves the reaction of triethylsilane with phosphorus trichloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

3Et3SiH+PCl3+3C5H5N(Et3SiO)3P+3C5H5NHCl3 \text{Et}_3\text{SiH} + \text{PCl}_3 + 3 \text{C}_5\text{H}_5\text{N} \rightarrow (\text{Et}_3\text{SiO})_3\text{P} + 3 \text{C}_5\text{H}_5\text{NHCl} 3Et3​SiH+PCl3​+3C5​H5​N→(Et3​SiO)3​P+3C5​H5​NHCl

Industrial Production Methods: Industrial production of Silanol, 1,1,1-triethyl-, 1,1’,1’'-phosphite involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Silanol, 1,1,1-triethyl-, 1,1’,1’'-phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol and phosphoric acid derivatives.

    Reduction: It can be reduced to form silane and phosphine derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of new silanol and phosphite derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Silanol and phosphoric acid derivatives.

    Reduction: Silane and phosphine derivatives.

    Substitution: New silanol and phosphite derivatives with varying functional groups.

Scientific Research Applications

Chemistry: Silanol, 1,1,1-triethyl-, 1,1’,1’'-phosphite is used as a reagent in organic synthesis, particularly in the formation of silicon-phosphorus bonds. It is also used as a precursor for the synthesis of other organosilicon compounds.

Biology: In biological research, this compound is used to study the interactions between silicon and phosphorus-containing biomolecules. It is also used in the development of silicon-based biomaterials.

Medicine: Silanol, 1,1,1-triethyl-, 1,1’,1’'-phosphite has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. It is also being investigated for its potential use in imaging and diagnostic applications.

Industry: In the industrial sector, this compound is used as a catalyst in various chemical processes. It is also used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of Silanol, 1,1,1-triethyl-, 1,1’,1’'-phosphite involves the interaction of its silanol and phosphite groups with various molecular targets. The silanol group can form hydrogen bonds with other molecules, while the phosphite group can participate in nucleophilic and electrophilic reactions. These interactions enable the compound to act as a catalyst, reagent, or stabilizer in various chemical and biological processes.

Comparison with Similar Compounds

    Silanol, 1,1,1-trimethyl-, 1,1’,1’'-phosphite: Similar in structure but with methyl groups instead of ethyl groups.

    Silanol, 1,1,1-triphenyl-, 1,1’,1’'-phosphite: Contains phenyl groups instead of ethyl groups.

    Silanol, 1,1,1-triethyl-, 1,1’,1’'-phosphate: Contains a phosphate group instead of a phosphite group.

Uniqueness: Silanol, 1,1,1-triethyl-, 1,1’,1’'-phosphite is unique due to its specific combination of silanol and phosphite groups, which confer distinct reactivity and versatility. Its ethyl groups provide a balance between steric hindrance and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

phosphorous acid;triethyl(hydroxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H16OSi.H3O3P/c3*1-4-8(7,5-2)6-3;1-4(2)3/h3*7H,4-6H2,1-3H3;1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUSQFHNSRMXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)O.CC[Si](CC)(CC)O.CC[Si](CC)(CC)O.OP(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H51O6PSi3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90776227
Record name Phosphorous acid--triethylsilanol (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90776227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1641-50-5
Record name Phosphorous acid--triethylsilanol (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90776227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silanol, 1,1,1-triethyl-, 1,1',1''-phosphite
Reactant of Route 2
Silanol, 1,1,1-triethyl-, 1,1',1''-phosphite
Reactant of Route 3
Silanol, 1,1,1-triethyl-, 1,1',1''-phosphite
Reactant of Route 4
Silanol, 1,1,1-triethyl-, 1,1',1''-phosphite
Reactant of Route 5
Silanol, 1,1,1-triethyl-, 1,1',1''-phosphite
Reactant of Route 6
Silanol, 1,1,1-triethyl-, 1,1',1''-phosphite

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